3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Description
The compound 3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide features a tetrahydroisoquinoline core substituted with a 1,3-benzodioxole moiety at position 3, a methyl group at position 2, and a carboxamide group linked to an indol-5-yl group at position 3. This structure combines aromatic heterocycles (benzodioxole and indole) with a partially saturated isoquinoline scaffold, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4/c1-29-24(16-6-9-21-22(13-16)33-14-32-21)23(18-4-2-3-5-19(18)26(29)31)25(30)28-17-7-8-20-15(12-17)10-11-27-20/h2-13,23-24,27H,14H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLSSYXXRSTUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)NC=C4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the 1,3-benzodioxole and indole derivatives, followed by their coupling through various condensation reactions. Key steps may include:
Formation of 1,3-benzodioxole: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of indole derivative: Indole can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling reactions: The benzodioxole and indole derivatives are then coupled using reagents such as acyl chlorides or anhydrides under controlled conditions to form the desired tetrahydroisoquinoline structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens, alkylating agents, or other electrophiles/nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce fully or partially hydrogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study various biochemical processes. Its interactions with biological macromolecules can provide insights into enzyme mechanisms, receptor binding, and cellular signaling pathways.
Medicine
In medicinal chemistry, 3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide could be investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Target Compound
- Core: Tetrahydroisoquinoline (partially saturated).
- Substituents :
- 1,3-Benzodioxol-5-yl (electron-rich aromatic substituent).
- Indol-5-yl carboxamide (hydrogen-bonding capability via NH groups).
- Methyl group (steric influence).
Comparable Compounds
4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide () Core: Hexahydroquinoline (more saturated). Substituents: Fluorophenyl and phenyl groups enhance lipophilicity. Molecular Weight: 496.5 g/mol. Key Difference: Additional fluorine atom may improve metabolic stability compared to the target compound.
4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile () Core: Benzo[h]quinoline (fused aromatic system). Substituents: Nitrile group (polar functional group). Application: Anti-tumor activity reported due to扭曲ed ring system and hydrogen-bonding motifs .
N-{N-[2-(1H-Indol-3-yl)ethyl]-N'-(4-methylphenyl)carbamimidoyl}-2H-1,3-benzodioxole-5-carboxamide ()
- Core : Carbamimidoyl-linked benzodioxole.
- Substituents : Indol-3-yl ethyl chain (flexible linker vs. rigid carboxamide in the target).
- Key Difference : Carbamimidoyl group may alter binding affinity compared to carboxamide.
3-(1,3-Benzodioxol-5-yl)-N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide () Core: 1,2,4-Oxadiazole (aromatic heterocycle with high polarity). Molecular Weight: 424.4 g/mol. Key Difference: Oxadiazole core vs. tetrahydroisoquinoline; may influence solubility and target selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
